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Compound of Interest

Compound Name: 3'-Azido-3'-deoxy-beta-L-uridine

Cat. No.: B2988535 Get Quote

An In-depth Technical Guide to 3'-Azido-3'-
deoxy-beta-L-uridine
This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential applications of 3'-Azido-3'-deoxy-beta-L-uridine, a notable nucleoside analog.

The content is tailored for researchers, scientists, and professionals engaged in drug

development and biochemical research.

Chemical Structure and Identification
3'-Azido-3'-deoxy-beta-L-uridine is a synthetic nucleoside analog where the 3'-hydroxyl group

of the ribose sugar is replaced by an azido group. It is the L-enantiomer of the more commonly

known 3'-azido-3'-deoxyuridine.

Chemical Structure:

Chemical structure of 3'-Azido-3'-deoxy-beta-L-uridine

Figure 1. Chemical structure of 3'-Azido-3'-deoxy-beta-L-uridine.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name
1-((2R,4S,5R)-4-azido-5-(hydroxymethyl)oxolan-

2-yl)pyrimidine-2,4(1H,3H)-dione

CAS Number 2095417-28-8[1][2]

Molecular Formula C₉H₁₁N₅O₅[1]

Molecular Weight 269.21 g/mol [1]

SMILES
O[C@H]1--INVALID-LINK----INVALID-LINK--

O[C@@H]1N2C=CC(NC2=O)=O

Physicochemical Properties
The physicochemical properties of 3'-Azido-3'-deoxy-beta-L-uridine are crucial for its

handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

Property Value Reference

Appearance White to off-white solid [2]

Storage Conditions
Store at -20°C for long-term

stability
[3]

Solubility Soluble in DMSO [2]

Note: Detailed quantitative data such as melting point and boiling point for the L-isomer are not

readily available in the public domain. For the related D-isomer, 3'-azido-3'-deoxythymidine

(AZT), the melting point is reported to be in the range of 122-126 °C[4][5].

Biological Activity and Mechanism of Action
While specific biological activity data for 3'-Azido-3'-deoxy-beta-L-uridine is limited, its

primary utility is reported as a reagent in click chemistry.[1][2] However, based on the well-
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documented activities of its D-isomer counterpart, azidothymidine (AZT), a potential

mechanism of action as an antiviral or anticancer agent can be postulated.

L-nucleoside analogs have been shown to possess significant biological activities, often with

different pharmacological and toxicity profiles compared to their D-enantiomers.[6] The

proposed mechanism for nucleoside analogs like AZT involves intracellular phosphorylation to

the active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of

viral reverse transcriptases or cellular DNA polymerases.[7][8] Incorporation of the azido-

modified nucleoside into a growing DNA chain leads to chain termination due to the absence of

the 3'-hydroxyl group, thereby halting DNA replication.[7]

Proposed Mechanism of Action:
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Figure 2. Proposed intracellular activation and mechanism of action.

Experimental Protocols
Synthesis of 3'-Azido-3'-deoxy-beta-L-uridine
A general synthetic route for 3'-azido-3'-deoxynucleosides can be adapted from published

methods for the D-isomer.[9][10] The synthesis typically involves the conversion of a suitable L-

ribonucleoside precursor.

Exemplary Synthetic Protocol (Adapted):

Protection of Hydroxyl Groups: Protect the 5' and 2'-hydroxyl groups of L-uridine using

appropriate protecting groups (e.g., silyl ethers).
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Activation of the 3'-Hydroxyl Group: Activate the 3'-hydroxyl group for nucleophilic

substitution, for instance, by converting it into a good leaving group such as a mesylate or

tosylate.

Azide Introduction: Introduce the azido group at the 3' position via an SN2 reaction using an

azide salt (e.g., sodium azide) in a suitable polar aprotic solvent. This step proceeds with

inversion of stereochemistry.

Deprotection: Remove the protecting groups from the 5' and 2'-hydroxyls to yield the final

product, 3'-Azido-3'-deoxy-beta-L-uridine.

Purification: Purify the final compound using column chromatography or recrystallization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) - Click Chemistry
3'-Azido-3'-deoxy-beta-L-uridine is primarily used as a reagent for click chemistry, enabling

the covalent labeling of alkyne-modified biomolecules.[1][2]

General Protocol for Labeling an Alkyne-Containing Oligonucleotide:[11]

Prepare Stock Solutions:

3'-Azido-3'-deoxy-beta-L-uridine in DMSO.

Alkyne-modified oligonucleotide in nuclease-free water.

Copper(II) sulfate (CuSO₄) in water.

A reducing agent, such as sodium ascorbate, in water.

A copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine),

in water.

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, an excess of 3'-
Azido-3'-deoxy-beta-L-uridine, and the THPTA ligand.
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Add the CuSO₄ solution to the mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Incubation:

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be

monitored by HPLC or gel electrophoresis.

Purification:

Purify the clicked oligonucleotide using standard methods such as ethanol precipitation or

size-exclusion chromatography to remove excess reagents.

Workflow for Click Chemistry Labeling:
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Figure 3. Experimental workflow for click chemistry labeling.

Conclusion
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3'-Azido-3'-deoxy-beta-L-uridine is a valuable synthetic nucleoside analog with established

applications as a click chemistry reagent. While its biological activities are not as extensively

characterized as its D-isomer, the structural similarity suggests potential for investigation in

antiviral and anticancer research. The protocols provided herein offer a foundation for its

synthesis and application in biochemical and molecular biology studies. Further research is

warranted to fully elucidate the pharmacological profile of this L-nucleoside analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2988535#3-azido-3-deoxy-beta-l-uridine-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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